1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
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Overview
Description
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
Thiazoles can be synthesized through several artificial paths and varied physico-chemical factors . For example, aryl thiazoles were prepared and evaluated for their anticancer actions .
Molecular Structure Analysis
The resonating structures of thiazole involve the movement of pi (π) electrons across the ring, contributing to its aromatic properties .
Chemical Reactions Analysis
Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Physical And Chemical Properties Analysis
Thiazoles show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have been reported to have analgesic properties . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals to the brain or interfering with the brain’s interpretation of the signals.
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory effects . Anti-inflammatory drugs reduce inflammation and swelling. They can be used for conditions like arthritis, where the body’s immune system causes pain and swelling in the joints.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . Antimicrobial substances kill or stop the growth of microorganisms such as bacteria, fungi, or protozoans.
Antifungal Activity
Thiazole derivatives have demonstrated antifungal activity . Antifungal medicines are used to treat fungal infections, which can affect any part of the body including the skin, nails, and internal organs.
Antiviral Activity
Thiazole derivatives have been reported to have antiviral properties . Antiviral drugs are a type of medication used specifically for treating viral infections. They act by inhibiting the development of the virus.
Anticonvulsant Activity
Certain novel thiazole-linked (arylalkyl) azoles have shown anti-MES and anti-scPTZ responses . These are used in the treatment of epileptic seizures.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic activity . Cytotoxic drugs are used to kill cancer cells and are often used in chemotherapy. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effect on a prostate cancer .
Mechanism of Action
Future Directions
Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The significant antimicrobial activity of certain thiazole derivatives suggests that these scaffolds could assist in the development of lead compounds to treat microbial infections .
properties
IUPAC Name |
1-methyl-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-19-15-9-5-6-10-16(15)20(24(19,21)22)11-14-12-23-17(18-14)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGKTYBMVMJNQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide |
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